molecular formula C10H16N2O4 B125175 3-Boc-amino-2,6-dioxopiperidine CAS No. 31140-42-8

3-Boc-amino-2,6-dioxopiperidine

Cat. No. B125175
CAS RN: 31140-42-8
M. Wt: 228.24 g/mol
InChI Key: TUGRLMXVKASPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Boc-amino-2,6-dioxopiperidine, also known as tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate, is a chemical compound with the molecular formula C10H16N2O4 . It has an average mass of 228.245 Da and a monoisotopic mass of 228.111008 Da .


Synthesis Analysis

The synthesis of 3-Boc-amino-2,6-dioxopiperidine involves the use of Boc-protection, which was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The Boc-group can be cleaved by mild acidolysis . The synthesis of Boc 2-acylamides was first undertaken with amino acid derivatives using Boc2O/DMAP .


Chemical Reactions Analysis

3-Boc-amino-2,6-dioxopiperidine is an intermediate in the synthesis of Thalidomide-d4, a labelled Thalidomide, which inhibits FGF-induced angiogenesis . It also inhibits replication of human immunodeficiency virus type 1 .


Physical And Chemical Properties Analysis

3-Boc-amino-2,6-dioxopiperidine has a density of 1.2±0.1 g/cm3, a boiling point of 423.0±34.0 °C at 760 mmHg, and a flash point of 209.6±25.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Aminopeptidase N Inhibitors

3-Boc-amino-2,6-dioxopiperidine derivatives have been explored for their potential as inhibitors of aminopeptidase N (APN/CD13). This enzyme plays a significant role in tumor invasion, metastasis, and tumor angiogenesis. Research has focused on synthesizing and evaluating the bioactivity of these derivatives to find potent APN inhibitors. However, further modifications are needed to enhance their effectiveness (Xu Wen-fang, 2011).

Synthesis of Bioactive Compounds

The compound has been used as a versatile building block in the synthesis of bioactive compounds. A scalable synthesis approach starting with simple materials has been developed, highlighting its potential in creating compounds with high biological activity (H. Schramm, M. Pavlova, C. Hoenke, J. Christoffers, 2009).

N-tert-Butoxycarbonylation of Amines

This compound is significant in the N-tert-butoxycarbonylation of amines. The process is efficient and environmentally benign, crucial for synthesizing N-Boc-protected amino acids used in peptide synthesis (A. Heydari, Roohollah Kazem Shiroodi, H. Hamadi, M. Esfandyari, M. Pourayoubi, 2007).

Synthesis of Redox-active Amino Acids

Research has also focused on synthesizing redox-active amino acids incorporating 3-Boc-amino-2,6-dioxopiperidine for studying photoinitiated electron or energy transfer. These studies are crucial for understanding light-harvesting peptides and their applications (D. McCafferty, B. Bishop, C. Wall, Solon G. Hughes, S. Mecklenberg, T. Meyer, B. W. Erickson, 1995).

Catalytic Synthesis

3-Boc-amino-2,6-dioxopiperidine derivatives have been used in catalytic synthesis processes. For instance, the synthesis of 3-amino-3-aryl-2-oxindoles showcases its role in producing biologically active compounds, utilizing a catalytic approach with broad functional-group compatibility (C. Marques, A. Burke, 2016).

Safety And Hazards

The safety data sheet for 3-Boc-amino-2,6-dioxopiperidine indicates that it may cause an allergic skin reaction (H317) . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .

Future Directions

The future directions of 3-Boc-amino-2,6-dioxopiperidine are likely to be influenced by its role as an intermediate in the synthesis of various drugs . It has been used in the synthesis of antipsychotics, antidepressants, and anticonvulsants , suggesting potential applications in the pharmaceutical industry.

properties

IUPAC Name

tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGRLMXVKASPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953235
Record name tert-Butyl hydrogen (6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Boc-amino-2,6-dioxopiperidine

CAS RN

31140-42-8
Record name tert-Butyl hydrogen (6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31140-42-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of N-(tert-butoxy carbonyl)-L-glutamine (4.92 g, 20 mmol) and carbonyl diimidazole (3.24 g, 20 mmol) in THF (100 mL) was refluxed for 16 h. Thereafter, solvent was removed and the crude product was recrystallized from hot EtOAc to give compound 203 (2.04 g, 45%) as white crystals: mp 214-215° C.; 1H NMR (DMSO-d6) δ 4.22 (dd, J=6.2 Hz, J=11.0 Hz, 1H), 2.77-2.65 (m, 1H), 2.45 (m, 1H), 1.96-1.87 (m, 2H), 1.40 (s, 9H); MS (CI/CH4) m/z 227 [M-1]+.
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

2,6-Dioxo-3-(t-butoxycarbonylamino)piperidine (3) was prepared and isolated as follows. A solution of N-(t-butoxycarbonyl)-L-glutamine (4.92 g) and carbonyl diimidazole (1.70 g) in THF (100 mL) was refluxed for 9 h. The solvent was removed and the crude product was recrystallized from hot EtOAc to give compound 3 (2.04 g, 45%) as white crystals: mp 214-215° C.; 1H NMR (DMSO-d6) δ 4.22 (dd, J=6.2 Hz, J=11.0 Hz, 1H), 2.77-2.65 (m, 1H), 2.45 (m, 1H), 1.96-1.87 (m, 2H), 1.40 (s, 9H); MS (CI/CH4) 227 [M-1]+.
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 2
3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 3
3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 4
Reactant of Route 4
3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 5
3-Boc-amino-2,6-dioxopiperidine
Reactant of Route 6
3-Boc-amino-2,6-dioxopiperidine

Citations

For This Compound
1
Citations
Z Liu, X Hu, Q Wang, X Wu, Q Zhang… - Journal of medicinal …, 2021 - ACS Publications
EZH2 mediates both PRC2-dependent gene silencing via catalyzing H3K27me3 and PRC2-independent transcriptional activation in various cancers. Given its oncogenic role in …
Number of citations: 71 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.